molecular formula C9H9N3O2 B8025590 Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B8025590
M. Wt: 191.19 g/mol
InChI Key: FWSQNCOTWVYMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the induction of apoptosis in cancer cells or the suppression of inflammatory responses .

Comparison with Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but different substituents.

    Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.

Uniqueness: Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-10-7-6(5)4-11-8(12-7)9(13)14-2/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSQNCOTWVYMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=NC=C12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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